molecular formula C10H14BNO2 B3103326 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol CAS No. 1437051-80-3

6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol

Cat. No. B3103326
M. Wt: 191.04
InChI Key: GOKXCNGZACOZPV-UHFFFAOYSA-N
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Patent
US08546357B2

Procedure details

To a solution of (E)-1-hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]-oxaborole-6-carbaldehyde oxime (2.7 g, 13.15 mmol) in AcOH (30 mL) at rt was added zinc dust (2.56 g, 39.45 mmol). The reaction mixture was stirred at 40° C. for 4 h under argon. Methanol was added and the mixture was filtered over Celite. The filtrate was concentrated and dissolved in ethyl acetate. The organic layer was washed with water. The water layer was lyophilized to give the crude compound 6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol as a light yellow solid. It was used in next step without further purification.
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
2.56 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[OH:1][B:2]1[C:6]2[CH:7]=[C:8](/[CH:11]=[N:12]/O)[CH:9]=[CH:10][C:5]=2[C:4]([CH3:15])([CH3:14])[O:3]1.CO>CC(O)=O.[Zn]>[NH2:12][CH2:11][C:8]1[CH:9]=[CH:10][C:5]2[C:4]([CH3:15])([CH3:14])[O:3][B:2]([OH:1])[C:6]=2[CH:7]=1

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
OB1OC(C2=C1C=C(C=C2)/C=N/O)(C)C
Name
Quantity
30 mL
Type
solvent
Smiles
CC(=O)O
Name
Quantity
2.56 g
Type
catalyst
Smiles
[Zn]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 40° C. for 4 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the mixture was filtered over Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed with water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Name
Type
product
Smiles
NCC=1C=CC2=C(B(OC2(C)C)O)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.